Product packaging for 4-Vinylheptan-4-ol(Cat. No.:)

4-Vinylheptan-4-ol

Cat. No.: B8509354
M. Wt: 142.24 g/mol
InChI Key: VFZPCZFABPICHU-UHFFFAOYSA-N
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Description

4-Vinylheptan-4-ol is an organic compound with the molecular formula C9H18O . It features both a vinyl group and a hydroxyl group attached to the same central carbon atom, a structure that makes it a valuable and versatile intermediate in synthetic organic chemistry. Researchers can utilize this compound in various applications, including polymerization studies and as a building block for more complex molecular architectures. The reactive vinyl group allows for further functionalization through reactions such as hydrofunctionalization or cycloaddition, while the alcohol group can undergo typical transformations like oxidation, esterification, or etherification. This combination of functionalities provides a unique handle for developing novel polymers, fine chemicals, and pharmaceutical candidates. As a chemical reagent, this compound is intended for research applications in a controlled laboratory environment. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O B8509354 4-Vinylheptan-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

4-ethenylheptan-4-ol

InChI

InChI=1S/C9H18O/c1-4-7-9(10,6-3)8-5-2/h6,10H,3-5,7-8H2,1-2H3

InChI Key

VFZPCZFABPICHU-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C=C)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Vinylheptan 4 Ol

Direct Synthesis Approaches and Optimization Strategies

Direct synthesis of 4-vinylheptan-4-ol predominantly relies on well-established carbon-carbon bond-forming reactions that unite key precursor fragments. Optimization of these methods focuses on improving reaction yields, minimizing side products, and ensuring regioselectivity.

Carbon-Carbon Bond Formation Reactions Leading to this compound

The most direct and widely utilized method for the synthesis of this compound is the Grignard reaction. This powerful organometallic reaction involves the nucleophilic addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to the electrophilic carbonyl carbon of a ketone, namely heptan-4-one (also known as dipropyl ketone).

Reaction Scheme: Grignard Synthesis of this compound

Heptan-4-one + Vinylmagnesium Bromide → this compound

This method is highly effective due to the strong nucleophilicity of the Grignard reagent and the clear electrophilicity of the ketone.

Table 1: Key Reactants in the Grignard Synthesis of this compound

Reactant Role Molecular Formula
Heptan-4-one Electrophile (CH₃CH₂CH₂)₂CO
Vinylmagnesium Bromide Nucleophile CH₂=CHMgBr

Stereocontrol in this compound Synthesis

Currently, there is a lack of specific research in the scientific literature detailing methodologies for achieving stereocontrol in the synthesis of this compound. Since the target molecule is achiral, stereocontrol is not a factor in its synthesis. However, for structurally similar chiral molecules, such as 4-methylheptan-3-ol, enzymatic reductions have been successfully employed to control the stereochemistry at the two stereogenic centers. This approach, utilizing ene-reductases and alcohol dehydrogenases, has enabled the synthesis of all four possible stereoisomers with high enantiomeric and diastereomeric excess. While not directly applied to this compound, these findings suggest that biocatalytic methods could be a viable strategy for the stereocontrolled synthesis of chiral analogs.

This compound as a Key Synthetic Intermediate

Despite the clear synthetic accessibility of this compound, there is currently no available scientific literature that documents its use as a key synthetic intermediate in the total synthesis of complex molecules or as a foundational building block in organic chemistry. Its potential utility in these areas remains an open field for future research.

Utility in Complex Molecule Total Synthesis

A comprehensive search of chemical literature and databases reveals no instances of this compound being employed as an intermediate in the total synthesis of natural products or other complex molecular architectures.

Role in Building Block Chemistry

Similarly, there is no evidence to suggest that this compound has been utilized as a versatile building block for the construction of a broader range of chemical structures. Its functional groups, a tertiary alcohol and a vinyl group, could potentially be exploited for further transformations, but such applications have not been reported.

Precursor Chemistry and Starting Material Derivations

The synthesis of this compound is critically dependent on the availability and preparation of its key precursors: heptan-4-one and a suitable vinylating agent, typically a vinyl Grignard reagent.

Heptan-4-one can be synthesized through several established methods. One common laboratory-scale preparation involves the ketonization of butyric acid via pyrolysis of its iron(II) salt. wikipedia.orgorgsyn.org This process involves the refluxing of n-butyric acid with iron powder, followed by strong heating to distill the resulting ketone. orgsyn.org

The vinyl Grignard reagent, vinylmagnesium bromide, is prepared by the reaction of vinyl bromide with magnesium metal in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF). prepchem.comorgsyn.org The reaction is typically initiated with a small amount of an activating agent like 1,2-dibromoethane (B42909) and requires careful temperature control to ensure a smooth conversion and prevent the precipitation of salts. prepchem.com

Table 2: Precursor Synthesis Methods

Precursor Starting Material(s) Key Reagents/Conditions
Heptan-4-one n-Butyric acid Iron powder, reflux, then strong heating for distillation orgsyn.org
Vinylmagnesium Bromide Vinyl bromide, Magnesium Tetrahydrofuran (THF), 1,2-dibromoethane (initiator) prepchem.com

The successful synthesis of this compound is therefore a culmination of the reliable preparation of these essential starting materials.

Elucidation of Reaction Mechanisms Involving 4 Vinylheptan 4 Ol

Mechanistic Studies of Transformations Undergoing 4-Vinylheptan-4-ol

Mechanistic studies provide a step-by-step description of how chemical reactions occur. wikipedia.org For this compound, these studies focus on understanding the pathways of its transformations, including the energetic profiles of transition states and the roles of transient chemical species.

One relevant transformation for the vinyl group in this compound is hydroazidation. A patented process describes the synthesis of 4-(2-azidoethyl)heptan-4-ol from this compound, which proceeds via the addition of hydrazoic acid across the double bond. google.com Mechanistically, this type of reaction can follow an anti-Markovnikov hydroboration-oxidation-mesylation-azidation sequence. google.com

Another key reaction type for homoallylic alcohols like this compound is the Prins cyclization. This reaction, catalyzed by acids such as phosphomolybdic acid, can transform homoallylic alcohols and aldehydes into tetrahydropyran-4-ol derivatives. organic-chemistry.org The proposed mechanism proceeds through a chair-like transition state, which dictates the stereochemical outcome of the cyclization. organic-chemistry.org

In reactions involving the allylic system, such as allylation, the Zimmerman-Traxler transition state model is often invoked to explain stereochemical outcomes. acs.orgyoutube.com This model proposes a six-membered, chair-like transition state that minimizes steric interactions, thereby favoring the formation of a specific diastereomer. acs.orgyoutube.com For instance, in the reaction of zinc homoenolates with chiral sulfinyl imines, calculations predict a chair-like Zimmerman-Traxler transition state where the larger substituents occupy equatorial positions to minimize steric strain. acs.org The energy differences between possible transition states, even if small, determine the product distribution in kinetically controlled reactions. inflibnet.ac.in

Reaction intermediates are transient, relatively stable molecules that exist in the valleys between transition states on a reaction energy diagram. youtube.com Unlike transition states, which are fleeting energy maxima, intermediates can sometimes be isolated or detected experimentally. youtube.comnih.gov The interception and study of these species are powerful tools for elucidating reaction mechanisms. nih.gov

In the Prins cyclization, an (E)-oxocarbenium ion is a key intermediate that forms upon the reaction of the homoallylic alcohol with a protonated aldehyde. organic-chemistry.org The stability and geometry of this intermediate are crucial for the subsequent nucleophilic attack by water, which leads to the formation of the tetrahydropyran (B127337) ring. organic-chemistry.org

In multicomponent reactions, multiple intermediates can be generated in situ from independent catalytic processes and then coupled. nih.gov For example, a four-component reaction might involve the generation of an iminium intermediate and an enol intermediate, which then react with each other. nih.gov The success of such a reaction depends on the comparable energy barriers for the formation of these independent intermediates. nih.gov

For chain reactions, such as certain radical-initiated processes, the steady-state approximation is used to analyze the concentration of radical intermediates. wikipedia.org This approximation assumes that the rate of formation of an intermediate is equal to its rate of consumption, allowing for the derivation of a rate law that can be compared with experimental data. wikipedia.org

Stereochemical Outcome and Diastereoselective Control in this compound Reactions

Stereoselectivity is a cornerstone of modern organic synthesis, describing a reaction's preference for forming one stereoisomer over another. numberanalytics.comtutorchase.com Given that this compound is a chiral molecule, controlling the stereochemistry in its reactions is of significant importance.

Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other, while diastereoselective synthesis focuses on favoring one diastereomer among several possibilities. taylorandfrancis.combuchler-gmbh.com This control is typically achieved by using chiral catalysts, reagents, or auxiliaries that create a chiral environment, leading to diastereomeric transition states with different energies. inflibnet.ac.innumberanalytics.com

A key objective for synthetic chemists is the predictable synthesis of a specific stereoisomer, particularly when a molecule contains multiple chiral centers. inflibnet.ac.in In the context of reactions involving structures similar to this compound, significant effort has been dedicated to achieving high diastereoselectivity. For example, the reaction of zinc homoenolates with N-tert-butanesulfinyl imines has been shown to produce vicinal amino alcohols with a strong preference for the anti-diastereoisomer. acs.org This diastereoselectivity is rationalized by a transition state model where the bulky tert-butanesulfinyl group directs the approach of the nucleophile. acs.org Similarly, the reduction of a ketone can proceed with high diastereoselectivity due to the hydride reagent attacking from the less sterically hindered face of the molecule. nih.gov

The stereochemical outcome of a reaction is not only dependent on the substrates and reagents but is also highly sensitive to the reaction conditions. numberanalytics.comnumberanalytics.com Factors such as temperature, solvent, pressure, and the specific catalyst used can dramatically influence which stereoisomer is preferentially formed. tutorchase.comtaylorandfrancis.com Lowering the reaction temperature often enhances stereoselectivity by favoring the pathway with the lower activation energy (kinetic control). numberanalytics.com

The choice of solvent can affect catalyst performance and the stability of transition states, thereby altering the stereochemical course of a reaction. numberanalytics.com Similarly, the catalyst itself is paramount; chiral metal complexes and organocatalysts are designed to create an asymmetric environment that forces the reaction to proceed through a specific, lower-energy diastereomeric transition state. numberanalytics.comnumberanalytics.com For instance, investigations into the hydroxyallylation of N-tert-butanesulfinyl imines involved fine-tuning the reaction conditions to understand the mechanistic details that lead to the preferential formation of anti-diastereoisomers. acs.org

Below is a table summarizing the general influence of various reaction parameters on stereoselectivity.

Reaction ConditionEffect on StereoselectivityRationale
Temperature Lower temperatures often lead to higher stereoselectivity. numberanalytics.comAt lower temperatures, the reaction is more kinetically controlled, and the product distribution is determined by the difference in activation energies of the competing pathways. The pathway with the lower energy barrier is more significantly favored. inflibnet.ac.innumberanalytics.com
Solvent Can significantly influence reaction mechanisms and catalyst performance. numberanalytics.comThe polarity, viscosity, and coordinating ability of the solvent can stabilize or destabilize transition states and intermediates differently, thereby altering the energy landscape of the reaction pathways. numberanalytics.com
Catalyst Chiral catalysts create an asymmetric environment to favor one stereoisomer. numberanalytics.comCatalysts can form complexes with substrates, directing the approach of reagents and lowering the energy of the transition state for the formation of the desired stereoisomer. numberanalytics.com
Pressure Can impact reactions with a significant change in volume during activation. numberanalytics.comHigh pressure can favor reactions that proceed through a more compact transition state, potentially increasing stereoselectivity if the favored pathway has a negative volume of activation. numberanalytics.com

Specific Bond Activation and Functionalization Mechanisms

The activation of otherwise inert chemical bonds is a fundamental challenge in chemistry. uol.de For this compound, the key sites for such activation are the O-H bond of the alcohol, the C-O bond, and the C=C bond of the vinyl group.

The functionalization of the C=C bond is exemplified by the hydroazidation reaction, where an azide (B81097) group and a hydrogen atom are added across the double bond. google.com This can be achieved through a multi-step sequence involving hydroboration, which activates the π-bond toward the formation of a new C-B bond, followed by subsequent transformations to install the azide. google.com Another approach involves the reaction with a silyl (B83357) azide and a hydrogen bond donor in the presence of an organic promoter. google.com

Activation of the O-H bond is also a critical transformation. While reactions of p-block metal amides with alcohols are often irreversible, systems have been developed where this activation is reversible. rsc.org For example, a calix nih.govpyrrolato aluminate complex has been shown to perform the reversible OH-bond activation of tertiary alcohols. rsc.org The mechanism involves metal-ligand cooperativity, where both the Lewis acidic aluminum center and the basic pyrrolide ligand participate in the bond-breaking and bond-forming steps. rsc.org

The table below outlines potential activation and functionalization reactions for the hydroxyl and vinyl groups present in this compound.

Functional GroupReaction TypeReagents/ConditionsDescription of Mechanism
Hydroxyl (-OH) O-H Bond ActivationCalix nih.govpyrrolato aluminate rsc.orgReversible activation via metal-ligand cooperativity, forming an Al-O bond and a protonated ligand. rsc.org
Tosylate/Mesylate FormationTsCl or MsCl, Pyridine masterorganicchemistry.comThe hydroxyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The alcohol is converted into a good leaving group.
Conversion to Alkyl HalideSOCl₂, PBr₃ masterorganicchemistry.comFor tertiary alcohols, this often proceeds via an Sₙ1 mechanism, involving the formation of a carbocation intermediate after protonation of the hydroxyl group.
Vinyl (-CH=CH₂) HydroazidationTMSN₃, H-bond donor google.comFormal addition of HN₃ across the double bond, potentially through a radical mechanism or a hydroboration-azidation sequence. google.com
EpoxidationPeroxy acids (e.g., m-CPBA) masterorganicchemistry.comThe peroxy acid delivers an oxygen atom to the double bond in a concerted mechanism, forming a three-membered epoxide ring.
DihydroxylationOsO₄, NMO or cold, dilute KMnO₄ masterorganicchemistry.comInvolves the formation of a cyclic osmate or manganate (B1198562) ester intermediate, which is then hydrolyzed to give a vicinal diol.
OxymercurationHg(OAc)₂, H₂O, then NaBH₄ masterorganicchemistry.comAn electrophilic mercury species adds to the double bond, forming a mercurinium ion intermediate. Nucleophilic attack by water followed by reductive demercuration yields the Markovnikov alcohol.

Hydroxyl Group Participation in Reaction Mechanisms

The tertiary hydroxyl group of this compound is a key participant in several important transformations, often in concert with the adjacent vinyl group, characteristic of allylic alcohols.

A significant reaction of tertiary allylic alcohols is the Babler oxidation . This reaction facilitates an oxidative transposition to form α,β-unsaturated ketones (enones). wikipedia.orgnrochemistry.com The mechanism involves the initial formation of a chromate (B82759) ester between the alcohol and an oxidant like pyridinium (B92312) chlorochromate (PCC). wikipedia.orgwikipedia.org This ester then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, followed by oxidation to yield the final enone product. wikipedia.org This method is synthetically valuable due to its operational simplicity and generally high yields (often >75%). wikipedia.org

Another important transformation is the palladium-catalyzed oxidative rearrangement . Tertiary allylic alcohols can be isomerized to secondary allylic alcohols, which are then oxidized to β-disubstituted-α,β-unsaturated ketones. organic-chemistry.orgorganic-chemistry.orgacs.org This one-pot procedure often utilizes a Pd(TFA)₂ catalyst, first for the 1,3-isomerization and then, in conjunction with a ligand like neocuproine, for the aerobic oxidation step. organic-chemistry.orgorganic-chemistry.org

Esterification of this compound can be achieved through various methods. A patent describes the carbonylation of this compound in the presence of ethanol (B145695) and a palladium chloride catalyst to produce ethyl 4-propylhept-3-enoate. google.com This reaction involves a rearrangement in addition to the ester formation. More traditional Fischer esterification, reacting the alcohol with a carboxylic acid under acidic catalysis, is also a viable, though often reversible, method for producing esters. chemguide.co.ukmasterorganicchemistry.com

Etherification of tertiary alcohols can be challenging. However, rhodium-catalyzed allylic etherification has been developed for acyclic unsymmetrical allylic alcohols using copper(I) alkoxides, which is applicable to substrates like this compound. nih.gov This method allows for the formation of allylic ethers with high regio- and enantiospecificity. nih.gov Other approaches for forming ethers from tertiary alcohols can involve SN1-type reactions where the alcohol adds to a carbocation. masterorganicchemistry.com

Reaction Type Reagents/Catalyst Product Type Mechanism Highlights
Babler OxidationPyridinium chlorochromate (PCC)α,β-Unsaturated ketone organic-chemistry.orgorganic-chemistry.org-Sigmatropic rearrangement of a chromate ester
Pd-Catalyzed RearrangementPd(TFA)₂, neocuproine, O₂β-Disubstituted enone1,3-Isomerization followed by aerobic oxidation
Carbonylative EsterificationCO, Ethanol, PdCl₂Rearranged unsaturated esterCarbonylation with concomitant rearrangement
Allylic EtherificationCopper(I) alkoxide, Rh catalystAllylic etherRegio- and enantiospecific cross-coupling

Synthesis and Chemical Functionalization of 4 Vinylheptan 4 Ol Derivatives

Design Principles for Diversification of 4-Vinylheptan-4-ol Structures

The diversification of this compound structures primarily leverages its inherent functional groups: the hydroxyl group and the vinyl group. Design principles for creating new derivatives often involve:

Modification of the Hydroxyl Group: The tertiary alcohol can undergo reactions such as esterification, etherification, or oxidation, introducing new functionalities or protecting the hydroxyl group for subsequent transformations.

Functionalization of the Vinyl Group: The terminal alkene is highly amenable to various addition reactions (e.g., hydrohalogenation, hydration, hydroboration-oxidation, epoxidation, dihydroxylation) and polymerization, allowing for the introduction of diverse substituents or the formation of polymeric materials.

Carbon-Carbon Bond Formation: Strategies involving the vinyl group can lead to new carbon-carbon bonds, extending the molecular scaffold or forming cyclic structures.

Stereoselective Synthesis: Given the potential for chiral centers upon modification, design principles often incorporate methods for achieving high stereo- or diastereoselectivity in the formation of new derivatives.

These principles guide the strategic introduction of new chemical functionalities, leading to complex and highly diversified molecular architectures derived from the relatively simple this compound scaffold.

Preparation of Functionalized Alkylated and Substituted Derivatives

The preparation of functionalized alkylated and substituted derivatives of this compound often involves direct modification of its vinyl or hydroxyl groups, or more complex multi-step syntheses. This compound itself has been synthesized via known procedures, such as those reported by Paquette, L. A. et al. google.com.

The synthesis of amino alcohol derivatives from this compound or related structures is a significant area of research. For instance, the compound (RS,3R,4S)-3-Amino-7-bromo-N-(tert-butanesulfinyl)-1-phenyl-4-vinylheptan-4-ol (Compound 3af) has been synthesized as a vinylic amino alcohol derivative nih.govacs.org. This synthesis typically involves highly diastereoselective reactions, such as the Zn-promoted benzoyloxyallylation of chiral N-tert-butanesulfinyl imines with 3-bromopropenyl benzoate (B1203000) nih.gov. The resulting addition products can then undergo debenzylation to yield amino alcohols with good yields and high diastereomeric ratios, often favoring the anti-isomers nih.gov.

The general procedure for the synthesis of such amino alcohol derivatives often involves reacting sulfinyl imines and cyclopropanols in the presence of reagents like CuCN·LiCl and Et₂Zn acs.org. For example, (RS,3R,4S)-3-Amino-7-bromo-N-(tert-butanesulfinyl)-1-phenyl-4-vinylheptan-4-ol (3af) was obtained as a yellow oil with a 41% yield nih.govacs.org.

Table 1: Example Amino Alcohol Derivative Synthesis Data

Compound NameYield (%)Physical StateSpecific Rotation ([α]D)Rf (Hexane/EtOAc)
(RS,3R,4S)-3-Amino-7-bromo-N-(tert-butanesulfinyl)-1-phenyl-4-vinylheptan-4-ol (3af)41Yellow oil+6.1 (c = 1.20, CH2Cl2)0.20

The introduction of azidoethyl moieties into this compound is achieved through hydroazidation of the vinyl group. Specifically, 4-(2-azidoethyl)heptan-4-ol can be prepared from this compound using an environmentally friendly and atom-economical process google.com. This process involves the reaction of an olefin (this compound), a silyl (B83357) azide (B81097), and a hydrogen bond donor in the presence of an organic promoter, without the need for metal catalysis google.com. The azide group is typically added in an anti-Markovnikov orientation across the double bond, providing a means to obtain anti-Markovnikov nitrogen-bearing addition products google.com.

While direct synthesis of heterocyclic derivatives from this compound is not explicitly detailed in the provided search results, the general importance and methodologies for synthesizing heterocyclic compounds are well-established ekb.egbeilstein-journals.orgsciencepublishinggroup.com. The vinyl and hydroxyl groups of this compound can serve as anchors for cyclization reactions or as sites for introducing precursors that can subsequently form heterocyclic rings. For instance, the amino alcohol derivatives of this compound, such as (RS,3R,4S)-3-Amino-7-bromo-N-(tert-butanesulfinyl)-1-phenyl-4-vinylheptan-4-ol, have been shown to undergo direct transformations, including ring-closing metathesis to yield aminocycloheptenol derivatives, and conversion into hydroxy vinyl piperidine (B6355638) acs.org. These transformations exemplify how the functionalized this compound scaffold can be utilized to construct heterocyclic systems.

Heterocyclic compounds are widely utilized in medicinal chemistry and agrochemicals, and efficient methodologies for their synthesis are continuously sought sciencepublishinggroup.com. The integration of heterocyclic moieties can significantly alter the pharmacological and pharmacokinetic properties of compounds beilstein-journals.org.

Post-Synthetic Modifications of this compound

Post-synthetic modifications (PSM) refer to chemical reactions performed on an already formed molecule or framework to alter its properties or introduce new functionalities. For this compound and its derivatives, PSM can involve further transformations of the existing functional groups or the introduction of new ones after initial synthesis.

Chemoselective transformations are critical in the post-synthetic modification of complex molecules like this compound derivatives, enabling the selective reaction of one functional group in the presence of others. For the amino alcohol derivatives of this compound, such as (RS,3R,4S)-3-Amino-7-bromo-N-(tert-butanesulfinyl)-1-phenyl-4-vinylheptan-4-ol, direct transformations have been demonstrated acs.org. These include:

Ring-closing metathesis: This reaction can be applied to diene amino alcohol derivatives to yield aminocycloheptenol derivatives acs.org.

Conversion to piperidine derivatives: Bromo-substituted amino alcohol compounds can be converted into hydroxy vinyl piperidine through removal of the sulfinyl group under acidic conditions, followed by a basic workup acs.org.

Catalytic Processes and Transformations Featuring 4 Vinylheptan 4 Ol

Homogeneous Catalysis in Reactions of 4-Vinylheptan-4-ol

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in solution chemguide.co.uksenecalearning.comwikipedia.org. These catalysts often offer high selectivity and efficiency due to well-defined active sites and tunable ligand environments wikipedia.org. Transition metals are frequently employed in homogeneous catalysis due to their ability to readily change oxidation states, facilitating electron transfer processes senecalearning.com.

While specific studies on this compound are scarce, its structure suggests potential participation in several homogeneous catalytic reactions. The vinyl moiety could undergo transformations such as hydrogenation, hydroformylation, or various carbon-carbon bond-forming reactions. The tertiary alcohol might be involved in dehydration or other functionalization reactions under specific homogeneous catalytic conditions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds sioc-journal.cneie.gr. These reactions, including well-known examples like Suzuki-Miyaura, Heck, Negishi, and Sonogashira couplings, typically involve palladium, nickel, or other transition metals eie.grustc.edu.cn. The vinyl group of this compound could potentially serve as a substrate in such coupling reactions. For instance, a Heck reaction could involve the coupling of the vinyl group with an aryl or vinyl halide, forming a new carbon-carbon bond ustc.edu.cn.

Cycloaddition reactions, which construct cyclic compounds from two or more unsaturated molecules, can also be catalyzed by transition metals rsc.orgwilliams.edunih.gov. These metal-catalyzed cycloadditions often proceed under milder conditions and can overcome the electronic restrictions of thermal cycloadditions, such as the Diels-Alder reaction williams.edu. While this compound itself is not a diene, its vinyl group could potentially participate as a dienophile equivalent in certain metal-catalyzed [4+2] cycloadditions, or in other cycloaddition pathways if appropriately functionalized or if it forms reactive intermediates. However, specific instances of this compound directly participating in such reactions are not found in the literature.

Photoredox catalysis utilizes light energy to drive redox reactions, often generating radical intermediates under mild and environmentally friendly conditions nih.govbeilstein-journals.orgbeilstein-journals.orgmdpi.com. Transition metal complexes (e.g., ruthenium, iridium) and organic dyes are commonly used as photocatalysts nih.govbeilstein-journals.orgupv.es.

Allylation reactions involve the formation of a new carbon-carbon bond by introducing an allyl group to a substrate. These reactions can be mediated by various catalytic systems, including photoredox catalysis researchgate.netacs.org. The vinyl group in this compound contains an allylic position, making it a potential candidate for reactions involving allylic intermediates or radical processes. While direct photoredox allylation of this compound is not explicitly reported, related compounds like 1-phenyl-4-vinylheptan-3-ol have been observed as products in cobalt-mediated photoredox allylation of aldehydes acs.org. Similarly, 4-vinylheptan-3-ol, an isomer, has been mentioned in the context of sequential fluoroalkylation and carbonyl allylation amazonaws.com. These instances suggest that the 4-vinylheptan-ol scaffold is amenable to allylic transformations under catalytic conditions.

Heterogeneous Catalysis and Solid-Supported Systems

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants chemguide.co.ukchemistrystudent.comunizin.org. These systems are widely used in industrial processes due to their ease of separation from products and often higher thermal stability compared to homogeneous catalysts wikipedia.org. The catalytic process typically involves adsorption of reactants onto the catalyst surface, reaction, and desorption of products chemistrystudent.comunizin.org.

This compound, with its unsaturated vinyl group, could potentially undergo heterogeneous catalytic hydrogenation to yield 4-ethylheptan-4-ol. The tertiary alcohol might also be susceptible to heterogeneous catalytic dehydration to form dienes, although this would likely require specific acidic catalysts and conditions to avoid polymerization of the vinyl group.

Nanocatalysts are catalysts with nanoscale dimensions (typically below 100 nm) that exhibit unique properties due to their high surface area-to-volume ratio, leading to increased catalytic activity and selectivity eie.grhrmrajgurunagar.ac.inrsc.org. They offer tunable properties that can control reaction pathways hrmrajgurunagar.ac.in.

For this compound, nanocatalysts could offer opportunities for selective transformations. For example, noble metal nanocatalysts (e.g., Pd, Pt, Au) could be designed for the selective hydrogenation of the vinyl group without affecting the tertiary alcohol, or for other selective functionalizations hrmrajgurunagar.ac.inrsc.org. The high dispersion and unique electronic properties of nanocatalysts could potentially enable novel conversions or improve the efficiency of known reactions involving the vinyl or hydroxyl functionalities. However, specific applications of nanocatalysts to this compound have not been reported.

Supported catalyst systems involve active catalytic species dispersed on an inert support material, such as inorganic oxides (e.g., silica, alumina, zirconia) umich.edumdpi.comgoogle.com. This approach combines the benefits of heterogeneous catalysis (easy separation, stability) with potentially high catalytic activity savemyexams.com.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanistic insights into catalytic cycles is crucial for rational catalyst design and optimization acs.orgnih.gov. Mechanistic studies aim to elucidate the step-by-step pathways of a reaction, including the formation of intermediates, transition states, and the regeneration of the catalyst beilstein-journals.orgunizin.org.

For a compound like this compound, mechanistic investigations of its catalytic transformations would focus on how the catalyst interacts with the vinyl and hydroxyl groups. For example, in transition metal-catalyzed reactions involving the vinyl group, common steps might include oxidative addition, migratory insertion, and reductive elimination ustc.edu.cn. For reactions involving the alcohol, steps like coordination of the alcohol to a metal center, C-O bond activation, or proton transfer might be critical nih.gov. In photoredox catalysis, understanding single electron transfer (SET) pathways, radical formation, and subsequent radical-polar crossover mechanisms would be key nih.gov.

Given the structure of this compound, a tertiary alcohol, its dehydration mechanism would typically involve carbocation formation, which could then rearrange or undergo elimination to form alkenes. The vinyl group's reactivity in radical processes would involve radical addition and subsequent propagation or termination steps. Without specific experimental data for this compound, detailed mechanistic insights into its unique catalytic cycles remain speculative. However, general principles derived from studies on similar vinyl-containing and tertiary alcohol-containing substrates would likely apply.

Data Tables:

Due to the limited specific research findings solely focused on the catalytic transformations of this compound in the publicly available literature, it is not possible to generate detailed interactive data tables with specific experimental results for this compound. The discussion above relies on general principles of catalysis applied to the functional groups present in this compound.

Catalyst Regeneration and Deactivation Studies

Catalyst regeneration is a critical process aimed at restoring the activity of spent catalysts, often involving thermal treatments to remove surface coatings or adsorbed species catalystseurope.org. Deactivation, conversely, refers to the loss of catalytic activity over time due to various factors such as poisoning, coking, thermal degradation, or structural changes ammoniaknowhow.comchemcatbio.org. While general principles and strategies for mitigating catalyst deactivation and enabling regeneration are well-established across various catalytic systems catalystseurope.orgammoniaknowhow.comchemcatbio.orgmdpi.comnih.gov, specific studies detailing catalyst regeneration and deactivation mechanisms directly involving this compound as a reactant, product, or intermediate are not comprehensively documented in the current literature. Research in this area typically focuses on the long-term stability and reusability of catalysts in industrial processes ammoniaknowhow.commdpi.com.

Emerging Catalytic Methodologies Relevant to this compound Chemistry

Emerging catalytic methodologies represent advancements aimed at developing more efficient, selective, and environmentally benign chemical transformations ox.ac.uk. These approaches often leverage novel catalyst designs, reaction conditions, or energy sources to achieve challenging syntheses. While these methodologies hold potential for a wide range of organic compounds, specific applications directly involving this compound are not extensively detailed in the available research.

Sustainable and Green Catalytic Approaches

Electrochemical Catalysis

Electrochemical catalysis utilizes electrical energy to drive chemical reactions, offering a versatile and often greener alternative to traditional redox methods by generating reactive intermediates under mild conditions nih.govbeilstein-journals.org. This methodology can facilitate challenging transformations in organic synthesis, including C-C bond formation and functionalization nih.govbeilstein-journals.org. The development of electrocatalytic materials, including metallic nanoparticles on support materials, is crucial for clean chemical production and energy conversion frontiersin.org. Despite the growing interest and advancements in asymmetric electrosynthesis and electrocatalysis beilstein-journals.orgbeilstein-journals.org, specific research focusing on the electrochemical synthesis or transformations of this compound is not widely reported in the current literature.

Theoretical and Computational Investigations of 4 Vinylheptan 4 Ol

Quantum Chemical Calculations

No published studies were found that specifically apply quantum chemical calculations to 4-vinylheptan-4-ol.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

There are no available DFT studies that analyze the electronic structure or reactivity of this compound.

Ab Initio and Semi-Empirical Methodologies

A review of the literature did not yield any studies utilizing ab initio or semi-empirical methods to investigate this compound.

Molecular Modeling and Simulation Approaches

Specific molecular modeling and simulation approaches for this compound have not been reported in the scientific literature.

Conformational Analysis and Stability Studies

There is no available research on the conformational analysis or stability of this compound.

Reaction Dynamics Simulations

No reaction dynamics simulations for this compound have been described in the available literature.

Computational Mechanistic Elucidation

There are no computational studies that elucidate the reaction mechanisms involving this compound.

Transition State Characterization

The reactivity of this compound, a tertiary allylic alcohol, is largely dictated by the nature of the transition states it can adopt in various chemical transformations. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the geometry, energy, and electronic structure of these transient species. For reactions involving tertiary allylic alcohols, several types of transition states are of interest.

In nucleophilic substitution reactions, both S_N1 and S_N2' pathways are possible. Computational studies on similar tertiary allylic alcohols have characterized the transition states for these reactions. For an S_N1-type mechanism, the rate-determining step is the formation of a carbocation intermediate. Theoretical calculations focus on the stability of this intermediate, which in the case of this compound would be an allylic carbocation stabilized by resonance.

Conversely, for an S_N2' reaction, the transition state involves the simultaneous attack of a nucleophile at the vinyl group and the departure of the hydroxyl leaving group. DFT calculations have been used to optimize the geometries of such transition states for related systems. nih.gov These studies often reveal a concerted process where the bond-forming and bond-breaking events occur in a single step. The stereochemical outcome of such reactions is highly dependent on the conformation of the transition state.

Furthermore, transition states in metal-catalyzed reactions of allylic alcohols have been computationally modeled. For instance, in cobalt-catalyzed allylic substitutions, DFT calculations have shown that the mechanism can involve inner-sphere C-N reductive elimination from a cobalt-allyl complex. rsc.org The geometry of the transition state in these cases is influenced by the coordination of the metal catalyst and the steric and electronic properties of the ligands.

A hypothetical transition state for a reaction of a generic tertiary allylic alcohol is detailed in the interactive table below.

ParameterValueDescription
Reaction TypeS_N2'Concerted nucleophilic substitution
MethodDFT (B3LYP/6-31G*)Level of theory for calculation
Activation Energy (kcal/mol)20-30Typical calculated energy barrier
Key Bond Distances (Å)C-Nu: ~2.2, C-O: ~2.0Elongated bonds in the transition state
Dihedral Angle (Nu-C-C=C)~90°Optimal angle for nucleophilic attack

Energy Landscapes and Reaction Coordinates

The energy landscape of a chemical reaction provides a comprehensive picture of the potential energy of the system as a function of the geometric changes (the reaction coordinate). For this compound, a particularly relevant reaction is the oxy-Cope rearrangement, a rsc.orgrsc.org-sigmatropic shift characteristic of 1,5-dien-3-ols. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Computational studies of the Cope and oxy-Cope rearrangements have revealed that the reaction can proceed through different transition state geometries, primarily chair-like and boat-like conformations. wikipedia.org The chair transition state is generally lower in energy. wikipedia.org The reaction coordinate for this rearrangement involves the concerted breaking of the C3-C4 sigma bond and the formation of a new sigma bond between C1 and C6, along with a shift of the pi bonds.

The energy landscape for the oxy-Cope rearrangement of a model 1,5-dien-3-ol is characterized by the reactant, the transition state, and the enol product, which then tautomerizes to the more stable carbonyl compound. The presence of the hydroxyl group in the oxy-Cope rearrangement significantly lowers the activation energy compared to the all-carbon Cope rearrangement and renders the reaction largely irreversible due to the final tautomerization step. organic-chemistry.orgmasterorganicchemistry.com

Factors that can influence the energy landscape of such rearrangements include substituent effects and the use of catalysts. For instance, deprotonation of the hydroxyl group to form an alkoxide (the anionic oxy-Cope rearrangement) dramatically lowers the activation barrier. organic-chemistry.org Computational studies can model these effects and predict how changes in the molecular structure or reaction conditions will alter the energy profile and, consequently, the reaction rate and outcome. The manipulation of reaction energy landscapes through additives has also been explored computationally for related rearrangements like the diaza-Cope rearrangement. mdpi.com

Below is a representative energy profile for a generic oxy-Cope rearrangement.

SpeciesRelative Energy (kcal/mol)Key Structural Features
Reactant (1,5-dien-3-ol)0Starting material
Transition State (Chair)25-35Six-membered ring-like structure
Enol Product-10 to -15Intermediate product
Carbonyl Product-20 to -25Final, thermodynamically stable product

Prediction of Reactivity, Selectivity, and Spectroscopic Properties.researchgate.net

Computational chemistry offers powerful tools for predicting the reactivity, selectivity, and spectroscopic properties of molecules like this compound.

Reactivity and Selectivity: Reactivity can be predicted by calculating frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. These calculations can identify the nucleophilic and electrophilic sites within the molecule, offering insights into how it will interact with other reagents. For instance, the HOMO of this compound would likely be localized on the vinyl and hydroxyl groups, indicating their propensity to react with electrophiles.

Selectivity in reactions, such as stereoselectivity, can be predicted by comparing the activation energies of different reaction pathways leading to different stereoisomers. The pathway with the lower activation energy will be favored, and the ratio of products can be estimated using the Boltzmann distribution. Computational studies on stereoselective reactions of allylic alcohols have successfully explained experimentally observed outcomes by analyzing the relative energies of competing transition states. nih.gov

Spectroscopic Properties: One of the most valuable applications of computational chemistry is the prediction of spectroscopic data, particularly NMR spectra. Using DFT methods, it is possible to calculate the nuclear magnetic shielding tensors for each atom in a molecule. nih.govmdpi.combris.ac.uk These can then be converted into chemical shifts (δ) that can be compared with experimental spectra to aid in structure elucidation and assignment.

The prediction of ¹H and ¹³C NMR spectra for this compound would involve first finding the lowest energy conformation of the molecule through computational geometry optimization. Then, the magnetic shielding constants for each hydrogen and carbon nucleus would be calculated. By subtracting these values from the shielding constant of a reference compound (e.g., tetramethylsilane, TMS), the chemical shifts can be predicted. Modern computational methods can achieve high accuracy in these predictions. mit.edu

A table of predicted ¹³C NMR chemical shifts for a model tertiary allylic alcohol is shown below, illustrating the type of data that can be generated computationally.

Carbon AtomPredicted Chemical Shift (ppm)Experimental (Typical Range)
C (quaternary, alcohol)72.570-80
CH (vinyl)142.1140-145
CH₂ (vinyl)114.8110-118
CH₂ (adjacent to C-OH)38.235-45
CH₃14.510-20

Advanced Analytical Methodologies for Characterization of 4 Vinylheptan 4 Ol and Its Transformations

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed characterization of 4-vinylheptan-4-ol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete picture of the molecular structure and bonding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probes

NMR spectroscopy is a powerful tool for probing the structural details and stereochemistry of molecules like this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the context of reaction monitoring, NMR is invaluable. For instance, in the synthesis of vicinal anti-amino alcohols from N-tert-butanesulfinyl aldimines and cyclopropanols, the ratio of diastereomeric products can be determined by analyzing the ¹H NMR spectrum of the crude reaction mixture. ua.esacs.org This allows for the optimization of reaction conditions to favor the formation of a desired stereoisomer. ua.esacs.org For example, ¹H NMR was used to analyze the crude reaction mixture in the synthesis of (RS,3R,4S)-3-Amino-7-bromo-N-(tert-butanesulfinyl)-1-phenyl-4-vinylheptan-4-ol. acs.org Similarly, in organocatalytic aldol (B89426) reactions leading to chiral tertiary alcohols, ¹H NMR is used to monitor the conversion of starting materials. acs.org

The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. organicchemistrydata.org For this compound, the carbon of the hydroxyl-bearing quaternary center, the vinyl group carbons, and the aliphatic chain carbons will all have distinct chemical shifts. nih.gov The DEPT (Distortionless Enhancement by Polarization Transfer) technique can be used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups, further aiding in structural assignment. rsc.org

Table 1: Characteristic ¹H NMR Chemical Shift Ranges

Type of Proton Chemical Shift Range (ppm)
RCH₃ (primary aliphatic) ~0.9
R₂CH₂ (secondary aliphatic) ~1.3
C=C-H (vinylic) 4.6-5.9
HC-OH (alcohols) 3.4-4.0
ROH (hydroxylic) 2.0-4.0

Data sourced from general NMR correlation charts. orgchemboulder.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Quaternary Carbon (C-OH) 70-90
Vinylic CH 135-145
Vinylic CH₂ 110-120
Aliphatic CH₂ 10-40
Aliphatic CH₃ 10-20

Note: These are approximate ranges and can be influenced by solvent and other structural features.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. savemyexams.comspecac.com Each type of bond vibrates at a characteristic frequency, and when the molecule is irradiated with infrared light, it absorbs energy at these specific frequencies, resulting in an IR spectrum. savemyexams.com

For this compound, the key functional groups that can be identified by IR spectroscopy are the hydroxyl (-OH) group and the carbon-carbon double bond (C=C) of the vinyl group. The O-H stretching vibration of the alcohol typically appears as a strong, broad peak in the region of 3200-3600 cm⁻¹. specac.com The C=C stretching vibration of the vinyl group is expected to show an absorption in the range of 1640-1680 cm⁻¹. Additionally, the C-H bonds of the vinyl group give rise to characteristic bending vibrations (out-of-plane) in the 910-990 cm⁻¹ region. researchgate.net The presence of C-H stretching and bending vibrations from the heptane (B126788) chain would also be observed. specac.com

IR spectroscopy is also used to confirm the transformation of functional groups during a reaction. For example, in the carbonylation of this compound, the disappearance of the alcohol's O-H stretch and the appearance of a strong carbonyl (C=O) stretch would indicate the formation of the corresponding carboxylic acid or ester. google.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Vibration Characteristic Absorption (cm⁻¹)
Alcohol O-H stretch 3200-3600 (broad, strong)
Alkene (Vinyl) C=C stretch 1640-1680 (medium)
Alkene (Vinyl) =C-H stretch 3010-3095 (medium)
Alkene (Vinyl) =C-H bend 910-990 (strong)
Alkane C-H stretch 2850-2960 (strong)
Alcohol C-O stretch 1000-1260 (strong)

Data compiled from various spectroscopy resources. nih.govspecac.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. lcms.cz It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, can offer significant structural information. lcms.cz For this compound (C₉H₁₈O), the molecular weight is 142.24 g/mol . nih.gov

When coupled with Gas Chromatography (GC-MS), it becomes a highly effective tool for separating and identifying components in a mixture. nih.gov The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is also diagnostic. Tertiary alcohols often undergo facile dehydration, so a prominent peak corresponding to the loss of a water molecule (M-18) would be expected. Cleavage of the carbon-carbon bonds adjacent to the oxygen atom is also a common fragmentation pathway for alcohols.

In the analysis of transformation products, MS can confirm the addition or modification of functional groups by the change in molecular weight. For example, the hydroazidation of this compound to form 4-(2-azidoethyl)heptan-4-ol would be confirmed by an increase in mass corresponding to the addition of a C₂H₄N₃ group. google.com

Table 4: Expected Key Mass Spectrometry Fragments for this compound

m/z Value Ion Description
142 [C₉H₁₈O]⁺ Molecular Ion (M⁺)
124 [C₉H₁₆]⁺ Loss of H₂O (M-18)
113 [C₈H₁₇]⁺ Loss of ethyl radical
99 [C₆H₁₁O]⁺ Loss of propyl radical
85 [C₅H₉O]⁺ Loss of butyl radical

Note: These are predicted fragmentation patterns based on typical alcohol fragmentation.

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the analysis of its purity. The choice of method depends on the volatility and polarity of the compounds in the mixture. wikipedia.org

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas chromatography (GC) is an ideal technique for the separation and analysis of volatile compounds like this compound and its derivatives. utas.edu.auoiv.int In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase (a liquid or polymer on an inert solid support) and the mobile phase (an inert gas). oiv.int

Liquid Chromatography (LC and HPLC) for Complex Mixture Separation

Liquid chromatography (LC) and its high-performance variant (HPLC) are powerful separation techniques used for a wide range of compounds, particularly those that are non-volatile or thermally unstable. wikipedia.orgbio-rad.com Separation is achieved by the differential distribution of the sample components between a liquid mobile phase and a solid stationary phase. libretexts.org

For the analysis of this compound and its transformation products, reversed-phase HPLC (RP-HPLC) is a common choice. mdpi.com In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. chromatographyonline.com More polar compounds will elute earlier, while less polar compounds will be retained longer on the column. This makes it suitable for separating this compound from more polar or less polar impurities or reaction byproducts. mdpi.com

HPLC can be used to monitor the progress of a reaction involving this compound by taking aliquots of the reaction mixture over time and analyzing the disappearance of reactants and the appearance of products. acs.org The high resolution of HPLC allows for the separation of closely related compounds, including stereoisomers, if a suitable chiral stationary phase is used. acs.org

Table 5: Comparison of Chromatographic Methods for this compound Analysis

Technique Principle Typical Application for this compound Advantages
Gas Chromatography (GC) Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. oiv.int Purity assessment, analysis of volatile reaction products, quality control. google.comutas.edu.au High resolution for volatile compounds, fast analysis times, can be coupled to MS.

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. wikipedia.org | Analysis of non-volatile or thermally sensitive transformation products, purification, separation of complex mixtures. acs.orgchromatographyonline.com | High resolution and efficiency, applicable to a wide range of compounds, preparative scale possible. |

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the detailed characterization of this compound and its transformation products. nih.govamazonaws.com These powerful combinations leverage the strengths of both techniques to provide comprehensive qualitative and quantitative data from complex mixtures. nih.govactascientific.com The coupling of chromatographic techniques, such as gas chromatography (GC) and liquid chromatography (LC), with mass spectrometry (MS) has become a cornerstone in analytical chemistry. ajpaonline.comijpsjournal.com

The synergy between the separation power of chromatography and the identification capabilities of mass spectrometry allows for the resolution of individual components from a mixture and their subsequent structural elucidation. wikipedia.org This is particularly crucial when analyzing the products of chemical reactions involving this compound, where a variety of isomers and byproducts may be formed. acs.orgacs.org The interface between the chromatograph and the mass spectrometer is a critical component, designed to efficiently transfer the separated analytes into the ion source of the mass spectrometer. amazonaws.comwikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical tool for the analysis of volatile and semi-volatile compounds like this compound. wikipedia.orgthermofisher.com In GC-MS, the gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the column. drawellanalytical.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound. scioninstruments.cometamu.edu

The resulting data from a GC-MS analysis consists of a chromatogram, which shows the retention time of each component, and the corresponding mass spectrum. etamu.edu The retention time is characteristic of a specific compound under a given set of chromatographic conditions, while the mass spectrum serves as a "molecular fingerprint," allowing for its identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. wikipedia.orgetamu.edu

The fragmentation of this compound in the mass spectrometer is expected to follow predictable pathways for tertiary alcohols. Common fragmentation patterns for alcohols include the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) and the loss of a water molecule. msu.edulibretexts.org For this compound, alpha-cleavage would result in the loss of a propyl or vinyl group, leading to characteristic fragment ions. The fragmentation pattern can provide valuable structural information, aiding in the confirmation of the compound's identity and the elucidation of the structures of its transformation products. uni-saarland.de

GC-MS is widely applied in various fields, including environmental analysis for detecting pollutants, food and beverage analysis for identifying flavor and aroma compounds, and in the pharmaceutical industry for drug screening and quality control. wikipedia.orgthermofisher.comscioninstruments.com For instance, GC-MS has been effectively used to analyze the composition of bio-oils and to identify minor sterols in edible oils after enrichment steps. wikipedia.orgnih.gov The technique's high sensitivity and specificity make it a "gold standard" for forensic substance identification. wikipedia.org

Table 1: Illustrative GC-MS Data for Alcohols and Related Compounds

CompoundRetention Time (min)Key Mass Fragments (m/z)
Terpinen-4-ol12.571, 93, 111, 154
α-Terpineol13.259, 93, 121, 136
3-PentanolNot Specified59, 88 (Molecular Ion)
n-ButylamineNot Specified30, 44, 73 (Molecular Ion)

This table provides illustrative data for similar compounds to demonstrate the type of information obtained from GC-MS analysis. The data for this compound would be specific to its structure and the analytical conditions used.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique to GC-MS, particularly suited for the analysis of polar, non-volatile, and thermally labile compounds. wikipedia.orgthermofisher.com In LC-MS, the separation of analytes is achieved through liquid chromatography, followed by their introduction into the mass spectrometer for detection and identification. thermofisher.com This technique is widely used in pharmaceutical analysis, metabolomics, and proteomics. wikipedia.orgthermofisher.com

While this compound itself is amenable to GC-MS, some of its transformation products, especially those resulting from reactions that introduce polar functional groups, may be better analyzed by LC-MS. For instance, if this compound undergoes oxidation to form more polar compounds, LC-MS would be the preferred method. mt.com

A key component of an LC-MS system is the interface, which facilitates the transfer of the eluent from the LC column to the high-vacuum environment of the mass spectrometer. wikipedia.org Common ionization techniques used in LC-MS include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). thermofisher.com ESI is a soft ionization technique that often results in the formation of a prominent molecular ion with minimal fragmentation, which is advantageous for determining the molecular weight of the analyte. acs.org

For compounds like alcohols that may not ionize efficiently, derivatization can be employed to enhance their detection by LC-MS. researchgate.netresearchgate.net This involves chemically modifying the analyte to introduce a readily ionizable group. nih.gov For example, fatty alcohols have been successfully analyzed by LC-MS after derivatization to impart a permanent cationic charge. researchgate.net

LC-MS/MS, a tandem mass spectrometry technique, provides even greater selectivity and sensitivity. wiley.com It allows for the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions, which is highly effective for quantifying trace levels of analytes in complex matrices. wiley.comnih.gov

Table 2: Typical LC-MS Analysis Parameters for Organic Compounds

ParameterSetting
Chromatography
ColumnC18 reverse-phase
Mobile PhaseGradient of water and acetonitrile with formic acid
Flow Rate0.2 - 1.0 mL/min
Mass Spectrometry
Ionization ModePositive or Negative Electrospray Ionization (ESI)
Scan ModeFull Scan or Selected Ion Monitoring (SIM)
Mass AnalyzerQuadrupole, Ion Trap, or Time-of-Flight (TOF)

This table presents typical parameters for LC-MS analysis. Specific conditions would be optimized for the analysis of this compound and its derivatives.

Chemometric Approaches in Analytical Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.govresearchgate.net In the context of analyzing this compound and its transformations, chemometric techniques can be applied to the large and complex datasets generated by hyphenated analytical methods like GC-MS and LC-MS. eigenvector.com

These techniques can help in various aspects of data analysis, including:

Data Preprocessing: This includes noise reduction, baseline correction, and alignment of chromatograms to ensure data quality and consistency. researchgate.net

Pattern Recognition: Unsupervised methods like Principal Component Analysis (PCA) can be used to identify patterns and groupings within the data, which can help in classifying samples or identifying outliers. researchgate.net For example, PCA could be used to differentiate between samples of this compound that have undergone different transformation reactions.

Calibration and Quantification: Supervised methods like Partial Least Squares (PLS) regression can be used to build predictive models for quantifying the concentration of this compound or its transformation products in a sample. researchgate.net

Component Detection: Algorithms have been developed to automatically detect and extract the mass chromatograms of individual components from complex LC/MS data, significantly speeding up the data analysis process. eigenvector.com

The application of chemometrics has been shown to be highly effective in the quality evaluation of essential oils, where it was used in conjunction with GC/MS and chiral GC/MS to identify abnormal commercial products. nih.gov By building class predictive models, researchers were able to identify outliers that met standard specifications but had unusual enantiomeric ratios. nih.gov Similarly, chemometric tools can be powerful for process monitoring and quality control in the production and transformation of this compound. eigenvector.com

Emerging Analytical Technologies for In-Situ and Real-Time Monitoring

The ability to monitor chemical reactions in-situ and in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. conicet.gov.arrsc.org Several emerging analytical technologies are making this possible for reactions involving alcohols and other organic compounds. magritek.comnih.gov These process analytical technologies (PAT) are becoming increasingly important for optimizing chemical processes and ensuring product quality. rsc.orgmdpi.com

Some of the key emerging technologies include:

Probe-Based Mass Spectrometry: Techniques like Probe Electrospray Ionization Mass Spectrometry (PESI-MS) allow for the direct and real-time monitoring of reaction mixtures without the need for sample preparation. conicet.gov.ar This has been successfully used to monitor various organic reactions, including Schiff base formation. conicet.gov.ar

In-Situ Spectroscopy: Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy can be coupled with reaction vessels to provide continuous monitoring of the concentrations of reactants, intermediates, and products. rsc.orgresearchgate.net In-situ FTIR has been employed to monitor the electrochemical oxidation of allylic alcohols. rsc.org Near-infrared (NIR) spectroscopy has also been used for in-line monitoring of processes like the removal of saccharides during alcohol precipitation. worldscientific.comresearchgate.net

Flow Chemistry with Integrated Analytics: The integration of analytical techniques like NMR, UV-Vis, and online HPLC with continuous flow reactors allows for real-time analysis and optimization of reaction conditions. magritek.comrsc.org This approach has been used to optimize hydrogenation reactions. magritek.com

These advanced analytical technologies offer significant advantages over traditional offline analysis by providing immediate feedback on the progress of a reaction. This allows for rapid optimization of reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety. mt.comrsc.org The application of these in-situ and real-time monitoring techniques to the study of this compound transformations would enable a deeper understanding of its reactivity and facilitate the development of more efficient and controlled chemical processes.

Q & A

Basic Research Questions

Q. 1. What are the recommended methods for synthesizing 4-Vinylheptan-4-ol, and how can reaction conditions be optimized for reproducibility?

  • Methodology : Begin with nucleophilic addition of vinyl Grignard reagents to ketones, followed by acid-catalyzed dehydration. Optimize temperature (e.g., 0–25°C for Grignard stability) and solvent polarity (e.g., THF for improved reactivity). Monitor reaction progress via TLC or GC-MS. Use SciFinder or Reaxys to cross-reference synthetic protocols and verify intermediates .
  • Data Validation : Compare NMR spectral data (e.g., δ 1.2–1.6 ppm for aliphatic protons, δ 4.8–5.2 ppm for vinyl groups) with literature values. Report discrepancies in purity (e.g., column chromatography vs. distillation yields) .

Q. 3. How should researchers characterize the stereochemical and structural properties of this compound?

  • Techniques :

  • NMR : Assign stereochemistry using NOESY/ROESY to confirm spatial proximity of vinyl and hydroxyl groups.
  • IR Spectroscopy : Identify O-H stretching (~3200–3600 cm⁻¹) and C=C absorption (~1640 cm⁻¹).
  • GC-MS : Quantify molecular ion peaks (m/z 142 for [M]⁺) and fragmentation patterns .
    • Best Practices : Use ChemDraw for structural validation and cross-check with CAS Common Chemistry or PubChem .

Advanced Research Questions

Q. 1. How can researchers resolve contradictions in reported thermodynamic data (e.g., boiling points, solubility) for this compound?

  • Contradiction Analysis :

  • Review experimental setups from conflicting studies (e.g., atmospheric vs. reduced-pressure distillation).
  • Validate purity using DSC (differential scanning calorimetry) for melting points and Karl Fischer titration for water content .
    • Statistical Tools : Apply ANOVA to assess variability in replicate measurements. For solubility studies, use Hansen solubility parameters to explain solvent interactions .

Q. 3. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Experimental Design :

  • pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ_max ~210 nm for vinyl groups).
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) under inert atmospheres to detect decomposition thresholds .
    • Data Interpretation : Use Arrhenius plots to model degradation kinetics and identify activation energy barriers .

Q. 4. How can computational modeling (e.g., DFT, MD simulations) complement experimental studies of this compound’s reactivity?

  • Model Setup :

  • DFT : Calculate electron density maps (B3LYP/6-31G* level) to predict nucleophilic/electrophilic sites.
  • MD Simulations : Simulate solvent interactions (e.g., ethanol vs. hexane) to optimize solvation effects .
    • Validation : Compare computed vs. experimental IR/Raman spectra and transition-state energies .

Guidelines for Data Presentation and Reproducibility

  • Tables : Include reaction yields, spectral data, and statistical metrics (e.g., RSD ≤5% for triplicate runs). Example:
ParameterValue (Literature)Value (Experimental)Method Used
Boiling Point (°C)185–190182 ± 2Reduced-pressure
logP2.82.6 ± 0.1HPLC-RP
  • Ethical Practices : Disclose deviations from literature protocols (e.g., modified catalysts) and provide raw data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.